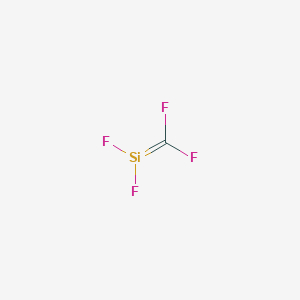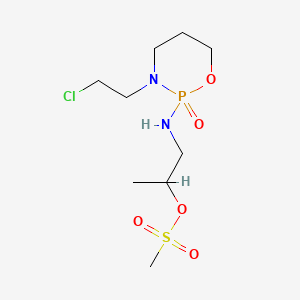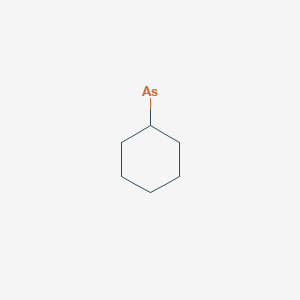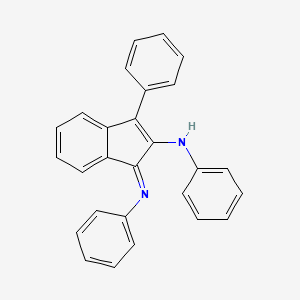![molecular formula C32H66O B14660223 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane CAS No. 50639-17-3](/img/structure/B14660223.png)
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane is an organic compound with the molecular formula C32H66O . It consists of 32 carbon atoms, 66 hydrogen atoms, and 1 oxygen atom . This compound is characterized by its long hydrocarbon chains and an ether functional group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane typically involves the reaction of 2-hexyldecanol with 7-bromomethylpentadecane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane has various applications in scientific research:
Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane exerts its effects is primarily related to its amphiphilic structure. The long hydrocarbon chains interact with hydrophobic environments, while the ether linkage provides a degree of polarity. This dual nature allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 7-{[(2-Octyldecyl)oxy]methyl}pentadecane
- 7-{[(2-Decyldodecyl)oxy]methyl}pentadecane
- 7-{[(2-Dodecylhexadecyl)oxy]methyl}pentadecane
Uniqueness
7-{[(2-Hexyldecyl)oxy]methyl}pentadecane is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, melting points, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
50639-17-3 |
|---|---|
Molecular Formula |
C32H66O |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
7-(2-hexyldecoxymethyl)pentadecane |
InChI |
InChI=1S/C32H66O/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3 |
InChI Key |
BHFUIYPKSPIREE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


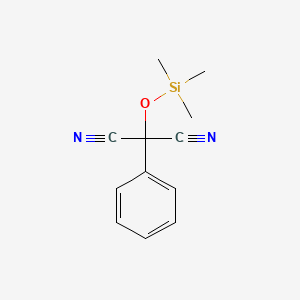
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
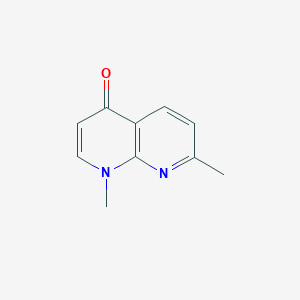
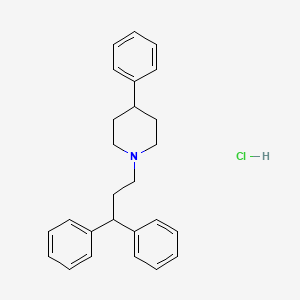
![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
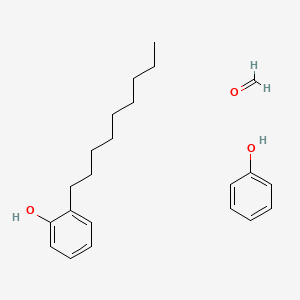
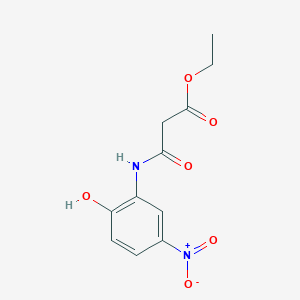
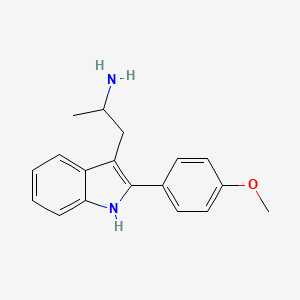
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
